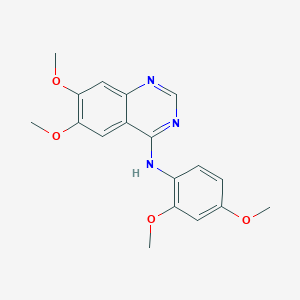

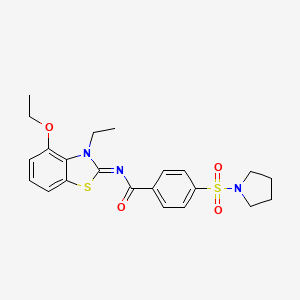

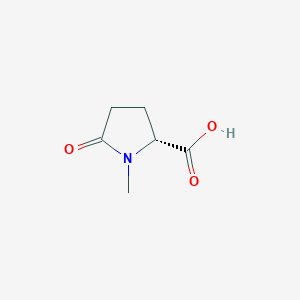

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .Scientific Research Applications

Anticancer Activity and Apoptosis Induction

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been studied for their anticancer properties. Research has shown that certain derivatives can act as potent apoptosis inducers, demonstrating significant anticancer activity in various cancer models, including human MX-1 breast and mouse xenograft cancer models. These compounds exhibit excellent blood-brain barrier penetration, making them potential candidates for treating brain tumors (Sirisoma et al., 2009).

Protein Kinase Inhibition for Alzheimer's Disease

Some derivatives have been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer's disease. A study identified a compound exhibiting potent inhibitory activity against CLK1 and GSK-3α/β kinase, suggesting a valuable template for designing dual inhibitors with therapeutic applications in Alzheimer's disease (Waiker et al., 2014).

Antiviral Activity

Research into quinazoline derivatives has also explored their potential as antiviral agents. Studies have identified compounds within this class that possess potent antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), with promising results suggesting future development prospects for treatments against these viral threats (Saul et al., 2021).

Photochemical Applications in Cell Physiology

Quinazoline derivatives have been linked to photoremovable protecting groups for applications in studying cell physiology. This approach allows the controlled release of bioactive molecules within cellular environments, demonstrating the compound's utility in precise molecular biology experiments (Asad et al., 2017).

EGFR Inhibition for Cancer Therapy

Further research has focused on the synthesis of ferrocene analogues based on the this compound template for targeting the epidermal growth factor receptor (EGFR) in cancer therapy. These compounds have shown submicromolar IC50 values against EGFR, highlighting their potential as anticancer agents (Amin et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level.

Safety and Hazards

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMFEZNWAPYEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)

![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)